molecular formula C14H15NO B13057198 (S)-(4-Methoxyphenyl)(phenyl)methanamine

(S)-(4-Methoxyphenyl)(phenyl)methanamine

Katalognummer: B13057198
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: MXDBCXKVTJDKNP-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(4-Methoxyphenyl)(phenyl)methanamine is a chiral amine compound with the molecular formula C14H15NO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound features a methoxy group attached to a phenyl ring, which is further connected to a phenylmethanamine structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Methoxyphenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (S)-(4-Methoxyphenyl)(phenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding imine or nitrile precursor. This process is typically conducted under high pressure and temperature conditions, using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(4-Methoxyphenyl)(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or imine.

    Reduction: It can be reduced to form the corresponding alcohol or amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used for substitution reactions.

Major Products Formed

    Oxidation: The major products include (S)-(4-Methoxyphenyl)(phenyl)methanone and (S)-(4-Methoxyphenyl)(phenyl)imine.

    Reduction: The major products include (S)-(4-Methoxyphenyl)(phenyl)methanol and (S)-(4-Methoxyphenyl)(phenyl)amine.

    Substitution: The major products depend on the nucleophile used, such as (S)-(4-Hydroxyphenyl)(phenyl)methanamine when using hydroxide (OH-) as the nucleophile.

Wissenschaftliche Forschungsanwendungen

(S)-(4-Methoxyphenyl)(phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of (S)-(4-Methoxyphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxy group and the chiral center play a crucial role in determining the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-(4-Methoxyphenyl)(phenyl)methanamine
  • (S)-(4-Hydroxyphenyl)(phenyl)methanamine
  • (S)-(4-Methoxyphenyl)(phenyl)methanol

Uniqueness

(S)-(4-Methoxyphenyl)(phenyl)methanamine is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical and biological properties. The compound’s stereochemistry and functional groups contribute to its distinct reactivity and interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

(S)-(4-methoxyphenyl)-phenylmethanamine

InChI

InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m0/s1

InChI-Schlüssel

MXDBCXKVTJDKNP-AWEZNQCLSA-N

Isomerische SMILES

COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.